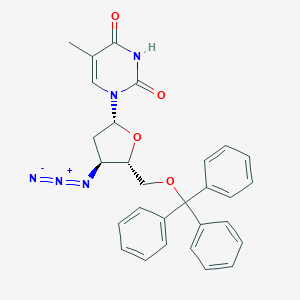
4-(Bromometil)-3-metil-5-fenilisoxazol
Descripción general
Descripción
4-(Bromomethyl)-3-methyl-5-phenylisoxazole (BMMPI) is a new synthetic compound that has been studied for its potential applications in various scientific fields. BMMPI is an isoxazole derivative and is classified as an organobromine compound. This compound has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has also been studied for its potential as an insecticide and antifungal agent.
Aplicaciones Científicas De Investigación
Síntesis de agentes antihipertensivos
4-(Bromometil)-3-metil-5-fenilisoxazol: sirve como intermedio en la síntesis de eprosartan, un medicamento utilizado para tratar la presión arterial alta . La reactividad del compuesto debido al grupo bromometil permite una mayor funcionalización, lo que lo hace valioso en la síntesis farmacéutica.
Preparación de fotosensibilizadores
Este compuesto se utiliza en la preparación de fotosensibilizadores de segunda generación como temoporfin . Estos fotosensibilizadores son cruciales en la terapia fotodinámica, un método de tratamiento que utiliza medicamentos sensibles a la luz y una fuente de luz para destruir las células cancerosas.
Desarrollo de materiales basados en polímeros
El grupo bromometil en This compound puede reaccionar con otros monómeros para formar polímeros. Estos polímeros tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades mecánicas y químicas específicas .
Síntesis de ligandos para terapia de quelación
Los investigadores utilizan este compuesto para sintetizar ligandos que contienen un grupo quelante pirazol-piridina. Dichos ligandos pueden unirse a metales, lo cual es útil en la terapia de quelación para eliminar metales pesados del cuerpo .
Aplicaciones de detección
Si bien no está directamente relacionado con This compound, los ácidos boroónicos derivados de compuestos similares se utilizan en aplicaciones de detección. Pueden detectar dioles y bases de Lewis como aniones de fluoruro o cianuro, lo cual es significativo en el monitoreo ambiental y el diagnóstico .
Síntesis de copolímeros en bloque
El compuesto está involucrado en la síntesis de copolímeros en bloque mediante la polimerización por transferencia de cadena de adición-fragmentación reversible (RAFT). Estos copolímeros tienen aplicaciones en sistemas de administración de fármacos y la creación de adhesivos especiales .
Investigación médica y desarrollo de fármacos
En un contexto más amplio, los compuestos como This compound son esenciales en la investigación médica para desarrollar nuevos fármacos, tratamientos y comprender los mecanismos de la enfermedad .
Propiedades
IUPAC Name |
4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVZUOBUPWFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380150 | |
| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113841-59-1 | |
| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















